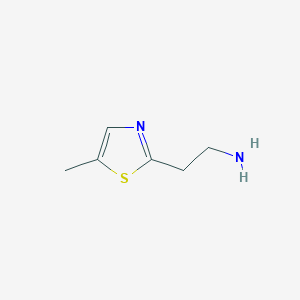

2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

描述

Significance of 1,3-Thiazole Scaffolds in Contemporary Chemical and Biological Research

The 1,3-thiazole ring is a prominent heterocyclic motif that holds a significant position in medicinal chemistry and drug design. nih.govrsc.org This five-membered ring, containing a sulfur and a nitrogen atom, is a core structure in numerous synthetic compounds and is also found in natural products like vitamin B1 (thiamine). rsc.orgnih.gov The widespread interest in thiazole (B1198619) derivatives stems from their broad spectrum of pharmacological activities. Research has consistently shown that compounds incorporating the thiazole scaffold exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antioxidant properties. nih.govglobalresearchonline.netontosight.aiglobalresearchonline.netnih.govmdpi.com

The versatility of the thiazole nucleus allows it to act as a pharmacophore, a bioisosteric replacement for other functional groups, or a flexible spacer in drug design, influencing the molecule's physicochemical and pharmacokinetic properties. globalresearchonline.net Its presence in several clinically approved drugs, such as the anti-HIV agent Ritonavir, the anti-inflammatory drug Meloxicam, and various antineoplastic agents like Tiazofurin and Dasatinib, underscores its therapeutic importance. rsc.orgglobalresearchonline.netglobalresearchonline.net The multiple reaction sites on the thiazole ring provide a foundation for chemical modifications, enabling the development of new derivatives with enhanced potency and targeted activity. nih.goveurekaselect.com

Structural Characteristics and Chemical Relevance of the Ethan-1-amine Moiety within Thiazole Derivatives

The ethan-1-amine moiety, also known as an ethylamine (B1201723) group, is an organic functional group consisting of a two-carbon ethyl chain attached to a primary amine (-NH2). wikipedia.org This structural feature imparts specific chemical characteristics to the parent molecule. The amine group is basic and nucleophilic, allowing it to participate in a variety of chemical reactions, such as acylation and protonation. wikipedia.org

Current Research Landscape for 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine and Related Thiazole-Based Compounds

While specific research literature on this compound is not extensively detailed, the broader research landscape for related 2-amino-thiazole derivatives is active and expansive. The synthesis of such compounds typically involves well-established chemical routes, often utilizing the condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide derivative. mdpi.comnih.gov For example, the synthesis of various 2-aminothiazoles has been achieved by reacting substituted thioureas with α-halo carbonyl compounds. researchgate.net

Research into structurally similar compounds provides insight into the potential applications of this compound. For instance, derivatives of 2-aminothiazole (B372263) are investigated for a wide array of therapeutic applications. excli.de Studies on compounds like 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine (B3200102) explore their potential as enzyme inhibitors and their interactions with proteins, which are critical areas of drug discovery. The synthesis of various 2-(thiazol-5-yl)ethan-1-ol derivatives has been explored for developing inhibitors of bacterial adenylate cyclases. researchgate.net Furthermore, the development of 2-aminothiazole derivatives containing sulfonamide groups has been pursued for their potential antioxidant properties. excli.de The ongoing synthesis and evaluation of new thiazole derivatives, including those with various substitutions on the thiazole ring and the amine group, highlight the continued interest in this class of compounds for developing novel therapeutic agents. nih.govnih.govmdpi.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₆H₁₀N₂S | 142.22 | 5-methylthiazole (B1295346) ring with a 2-ethanamine substituent. |

| 2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine | C₇H₁₂N₂S | 156.25 | 5-ethylthiazole ring with a 2-ethanamine substituent. |

| 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine | C₈H₁₄N₂S | 170.28 | 4-ethyl-5-methylthiazole ring with a 2-ethanamine substituent. |

| 1-Methyl-2-(1,3-thiazol-2-yl)ethan-1-amine | C₆H₁₀N₂S | 142.22 | Unsubstituted thiazole ring with a 2-(1-amino)propyl substituent. sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-(5-methyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-4-8-6(9-5)2-3-7/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKVIMXWAPLQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921145-11-1 | |

| Record name | 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 5 Methyl 1,3 Thiazol 2 Yl Ethan 1 Amine and Its Analogues

Established Synthetic Pathways for Thiazole-Bearing Amines

Traditional synthetic routes to thiazole (B1198619) derivatives, including those bearing amine functionalities, have been well-documented. These pathways often involve multi-step sequences that are foundational to the field of heterocyclic chemistry.

One-Pot Multicomponent Reaction Approaches for Thiazole Ring Formation

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of substituted thiazoles. derpharmachemica.comwikipedia.org These reactions combine three or more starting materials in a single reaction vessel to form the final product, incorporating most or all of the atoms from the reactants. wikipedia.org This approach is valued for its operational simplicity, reduction of waste from intermediate purification steps, and its suitability for creating diverse libraries of compounds. derpharmachemica.com

A prominent example is the Hantzsch thiazole synthesis, which can be adapted into a one-pot format. Another versatile MCR involves the reaction of oxo components (aldehydes or ketones), primary amines, thiocarboxylic acids, and an isocyanide to yield 2,4-disubstituted thiazoles. derpharmachemica.com Chemoenzymatic one-pot syntheses have also been developed, utilizing enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions, achieving high yields of up to 94%. nih.gov

Table 1: Examples of One-Pot Multicomponent Reactions for Thiazole Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Ugi-type MCR | Aldehyde/Ketone, Amine, Thiocarboxylic Acid, Isocyanide | Methanol, 20°C | High variability for combinatorial chemistry | derpharmachemica.com |

| Chemoenzymatic MCR | Benzoyl isothiocyanate, Secondary amine, Dimethyl acetylenedicarboxylate | Trypsin from porcine pancreas (PPT), 45°C | Mild, enzyme-catalyzed conditions with high yields | nih.gov |

| Domino Alkylation-Cyclization | Propargyl bromides, Thiourea (B124793) derivatives | Potassium carbonate, DMF, Microwave | Rapid synthesis of 2-aminothiazoles | encyclopedia.pub |

Cyclization Reactions in the Synthesis of Thiazole Derivatives

Cyclization reactions are the cornerstone of thiazole synthesis, with the Hantzsch reaction being the most classic and widely utilized method. derpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea to form the thiazole ring. nih.gov This method is highly versatile, allowing for the synthesis of a wide array of 2-aminothiazole (B372263) analogues by varying the substitution on both reactants.

Beyond the Hantzsch synthesis, other cyclization strategies are employed. The Gabriel synthesis involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide. encyclopedia.pubwikipedia.org Another method is the cyclization of α-thiocyanate ketones under the action of mineral acids to yield 2-chloro- or 2-hydroxythiazoles. researchgate.net These methods provide alternative pathways to the thiazole core, sometimes offering different substitution patterns or milder reaction conditions compared to the traditional Hantzsch approach.

Acylation and Subsequent Amine Formation in Side Chain Construction

Once the thiazole ring is formed, the construction of the 2-(ethan-1-amine) side chain is a critical step. This can be achieved through several multi-step strategies. One common approach involves introducing a two-carbon precursor at the 2-position of the thiazole, which is then converted to the amine.

A plausible route involves the introduction of a cyanomethyl group (-CH₂CN) onto the thiazole ring. The nitrile group in the resulting 2-(cyanomethyl)thiazole can then be reduced to a primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding the desired 2-(thiazol-2-yl)ethan-1-amine. mdpi.com

Alternatively, a Gabriel synthesis-type approach can be employed. This would begin with a 2-(2-haloethyl)thiazole, which is reacted with potassium phthalimide (B116566). Subsequent hydrolysis or hydrazinolysis of the phthalimide group liberates the primary amine. Acylation reactions are also fundamental in modifying existing amino groups. For instance, a 2-aminothiazole can be acylated with chloroacetyl chloride, and the resulting amide can undergo further reactions to build more complex side chains. nih.govnih.gov

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These methods aim to improve reaction efficiency, yield, and environmental friendliness.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in heterocyclic chemistry. nanobioletters.com By using microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. nanobioletters.combepls.com This technique offers rapid and efficient heating, often leading to higher yields and cleaner reactions compared to conventional heating methods. ekb.eg

The synthesis of 2-aminothiazoles via the Hantzsch reaction is particularly amenable to microwave assistance. The condensation of α-haloketones with thiourea can be completed in a few minutes with high yields under microwave irradiation, demonstrating a significant improvement over conventional refluxing. ekb.eg This rapid, efficient, and eco-friendly approach is highly advantageous for synthesizing thiazole derivatives. nanobioletters.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazole Derivatives

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 4-(o-chlorophenyl)-2-aminothiazole | Several hours at reflux | A couple of minutes | High yields | ekb.eg |

| Condensation of thiosemicarbazide and steroidal ketones | Not specified | 35-45 minutes | Good yields (80-85%) | encyclopedia.pub |

| Synthesis of Schiff bases from 2-aminobenzothiazole | Hours | 8-10 minutes | Yields improved from ~40% to ~80% | bepls.com |

Green Chemistry Principles Applied to Thiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiazoles to minimize environmental impact. wikipedia.orgnih.gov These strategies focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. wikipedia.org

Key green approaches in thiazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or polyethylene glycol (PEG-400) has been successfully demonstrated.

Catalyst-Free Reactions: Some protocols have been developed that proceed efficiently in the absence of a catalyst, simplifying purification and reducing waste.

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts, such as cross-linked chitosan hydrogels or reusable hindered bases like DABCO, aligns with green chemistry principles.

Energy Efficiency: Techniques like microwave irradiation and ultrasonication provide energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields.

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for instance by grinding reactants together, minimizes the use of volatile organic compounds.

These green methodologies not only reduce the environmental footprint of thiazole synthesis but also often provide economic benefits through increased efficiency and reduced waste management costs. nih.gov

Strategies for Structural Derivatization of the Compound

The structural modification of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is a crucial aspect of drug discovery, allowing for the fine-tuning of its pharmacological properties. These modifications can be broadly categorized into functionalization of the 1,3-thiazole heterocycle, modifications of the ethan-1-amine side chain, and the synthesis of more complex systems.

Functionalization of the 1,3-Thiazole Heterocycle

The thiazole ring presents multiple sites for functionalization, primarily at the C4 and C5 positions. The reactivity of these positions is influenced by the existing substituents. In this compound, the C5 position is occupied by a methyl group, directing further substitutions to the C4 position.

Electrophilic Substitution: The thiazole nucleus is generally deactivated towards electrophilic substitution. However, the presence of the electron-donating aminoethyl group at the C2 position can influence the reactivity of the ring. Nitration and sulfonation of 2-acetamido-5-methylthiazole have been shown to occur at the C4 position.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing carbon-carbon bonds at the C4 position. This typically requires prior halogenation of the C4 position. Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a bromine or chlorine atom at the C4 position, which can then participate in cross-coupling reactions.

Lithiation: Direct metallation of the thiazole ring can be achieved using strong bases like n-butyllithium. For 2,5-disubstituted thiazoles, lithiation can occur at the C4 position, creating a nucleophilic center that can react with various electrophiles to introduce a wide range of functional groups. For instance, 4-methylisothiazole is reported to be lithiated mainly at the C5 position, but also undergoes ring cleavage. researchgate.net

Modifications of the Ethan-1-amine Side Chain

The primary amine of the ethan-1-amine side chain is a versatile functional group that can be readily modified through various reactions, including N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through reactions with alkyl halides. rsc.orgwikipedia.org These reactions typically proceed via nucleophilic substitution, where the amine acts as the nucleophile. The reaction can be controlled to yield mono- or di-alkylated products. Reductive amination is another important method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. wikipedia.orgorganic-chemistry.org

N-Acylation: The primary amine can be acylated using acyl chlorides or acid anhydrides to form amides. libretexts.orgchemguide.co.uk This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. Iodine has been reported to promote the quantitative N-acylation of primary and secondary amines with acyl chlorides under solvent-free conditions at room temperature. researchgate.nettandfonline.com

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride/Anhydride, Base | Amide |

Synthesis of Multi-Thiazole Systems and Hybrid Molecular Architectures

The synthesis of molecules containing multiple thiazole rings or hybrid structures incorporating the this compound scaffold has gained significant attention due to the potential for synergistic biological activities.

Synthesis of Bis-Thiazoles: Bis-thiazole compounds can be synthesized by linking two thiazole units. This can be achieved by reacting a diamine with two equivalents of a thiazole derivative containing a suitable reactive group. For example, the reaction of diamines with 5-halo-1,2,3-thiadiazoles has been used to synthesize bis-triazolyl-thiadiazolyl sulfides. nih.gov Another approach involves the reaction of a mono-thiazole with different aromatic aldehydes under microwave irradiation to yield bis-thiazoles. ias.ac.in

Synthesis of Hybrid Molecules: Hybrid molecules are created by covalently linking the this compound moiety to other pharmacologically active scaffolds. This molecular hybridization approach aims to combine the therapeutic advantages of both parent molecules. For instance, thiazole-triazole hybrids have been synthesized and evaluated for their antimicrobial activity. researchgate.net The synthesis of such hybrids often involves multi-component reactions or the use of bifunctional linkers to connect the different heterocyclic systems. The synthesis of thiazole-containing macrocyclic peptides has also been reported, highlighting the versatility of the thiazole core in constructing complex molecular architectures. nih.govnih.govanu.edu.auresearchgate.net

Mechanistic Investigations of Chemical Reactions Involving 2 5 Methyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Reaction Mechanisms Governing 1,3-Thiazole Ring Formation and Derivatization

The synthesis of the 1,3-thiazole core of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis. nih.govyoutube.com This well-established method involves the condensation reaction between an α-haloketone and a thioamide. youtube.com

The mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. youtube.com

Tautomerization and Cyclization: Following the initial attack, a tautomerization step occurs. The nitrogen of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate. youtube.com

Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the cyclic intermediate, which results in the formation of the stable, aromatic 1,3-thiazole ring. nih.govyoutube.com

For the specific synthesis of the 2-(5-Methyl-1,3-thiazol-2-yl) core, the reactants would be an appropriate thioamide and a halo-substituted ketone precursor that provides the methyl group at the C5 position.

Derivatization of the formed thiazole ring can occur through various substitution reactions, which are governed by the electronic properties of the heterocycle.

Table 1: Key Steps in Hantzsch Thiazole Synthesis

| Step | Description | Reacting Groups | Intermediate/Product |

|---|---|---|---|

| 1 | SN2 Nucleophilic Attack | Thioamide (Sulfur) and α-Haloketone (α-Carbon) | S-alkylated intermediate |

| 2 | Intramolecular Cyclization | Imine Nitrogen and Carbonyl Carbon | Hydroxythiazoline intermediate |

Intramolecular and Intermolecular Reactivity of the Ethan-1-amine Group

The ethan-1-amine side chain (-CH₂CH₂NH₂) appended to the C2 position of the thiazole ring is a primary determinant of the molecule's reactivity. As with other primary alkyl amines, it behaves as a nucleophilic base. wikipedia.org

Intermolecular Reactivity:

Protonation and Salt Formation: The lone pair of electrons on the nitrogen atom readily accepts a proton from acids, forming ammonium (B1175870) salts.

N-Alkylation and N-Acylation: The amine group can act as a nucleophile, reacting with alkyl halides in N-alkylation reactions or with acyl chlorides and anhydrides in N-acylation reactions to form secondary amines and amides, respectively. wikipedia.org

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of more complex derivatives. nih.gov

Nucleophilic Addition: The amine can participate in nucleophilic addition reactions, for instance, by reacting with isothiocyanates. Studies on the related compound histamine, which also possesses an ethylamine (B1201723) side chain, show it reacting with allenyl isothiocyanate to yield substituted derivatives. semanticscholar.org

Intramolecular Reactivity: Intramolecular reactions involving the ethan-1-amine group are less common but could be engineered. If an electrophilic center were introduced elsewhere on the molecule, such as on a substituent attached to the C4 position of the thiazole ring, the amine could potentially act as an intramolecular nucleophile, leading to the formation of a new fused ring system. The feasibility of such a reaction would depend on the chain length and conformational flexibility of the molecule, allowing the amine to reach the electrophilic site.

Table 2: Intermolecular Reactions of the Ethan-1-amine Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| N-Acylation | Acid Chloride (R-COCl) | Amide |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine |

Electrophilic and Nucleophilic Reaction Pathways of the Thiazole Moiety

The reactivity of the thiazole ring itself is dictated by the electron distribution within the heterocycle. The nitrogen atom at position 3 is basic and can be protonated or alkylated. pharmaguideline.com The carbon atoms of the ring exhibit different electronic characteristics, guiding the pathways for substitution reactions.

Electrophilic Substitution: The thiazole ring is generally considered electron-rich and can undergo electrophilic aromatic substitution. Resonance structures indicate that the C5 position is the most electron-rich and therefore the most favorable site for electrophilic attack. pharmaguideline.com The sulfur atom acts as an electron-donating group through resonance, directing electrophiles to this position. Common electrophilic substitution reactions include halogenation and sulfonation, which would preferentially occur at the C5 position. pharmaguideline.com

Nucleophilic Substitution: Conversely, the C2 position of the thiazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms. pharmaguideline.com This makes C2 susceptible to nucleophilic attack. However, because of the aromaticity of the ring, such reactions typically require either a very strong nucleophile or activation of the ring, for instance, by quaternizing the ring nitrogen. pharmaguideline.com The proton at C2 is the most acidic proton on the ring and can be removed by strong bases like organolithium compounds, generating a nucleophilic C2-carbanion that can then react with various electrophiles. pharmaguideline.com

Table 3: Reactivity of the Thiazole Ring Carbons

| Position | Electronic Character | Preferred Reaction Type | Example |

|---|---|---|---|

| C2 | Electron-deficient | Nucleophilic Substitution / Deprotonation | Attack by strong nucleophiles; reaction with organolithium reagents. pharmaguideline.com |

| C4 | Nearly neutral | Less reactive | Substitution is less common compared to C5. |

Oxidative Transformations of the Thiazole Heterocycle

The sulfur atom in the 1,3-thiazole ring is susceptible to oxidation. Thiazole derivatives can be oxidized to form the corresponding sulfoxides or, under more forceful conditions, sulfones. researchgate.net This transformation alters the electronic properties and steric profile of the heterocycle. The oxidation typically occurs at the sulfur atom (S1) without disrupting the aromatic ring. researchgate.net Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or various peroxy acids can be used to effect these transformations.

Table 4: Oxidative Transformations

| Transformation | Product | Typical Reagents |

|---|---|---|

| Thiazole to Thiazole-S-oxide | Sulfoxide | Mild oxidizing agents (e.g., m-CPBA) |

Structure Activity Relationship Sar Studies of 2 5 Methyl 1,3 Thiazol 2 Yl Ethan 1 Amine Derivatives

Methodological Approaches for SAR Elucidation in Thiazole (B1198619) Chemistry

The elucidation of structure-activity relationships in thiazole chemistry employs a combination of synthetic, biological, and computational methodologies.

Synthetic Strategies: The foundation of SAR studies lies in the synthesis of a diverse library of analogues. The Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, remains a primary and widely used method for creating thiazole derivatives. nih.govnih.gov Other significant methods include the Cook–Heilbron synthesis and various multi-component reactions that allow for the introduction of diverse substituents at the C2, C4, and C5 positions of the thiazole ring. nih.govresearchgate.net These synthetic routes enable the systematic modification of the core structure, which is essential for exploring the chemical space and understanding how different functional groups impact biological activity.

Computational and Spectroscopic Techniques: In modern drug discovery, computational methods are indispensable for predicting and rationalizing SAR. Molecular docking studies are frequently used to investigate the binding interactions between thiazole derivatives and their biological targets, such as enzymes or receptors. nih.govresearchgate.netmdpi.com These studies help visualize the binding modes and identify key interactions, guiding the design of more potent compounds. Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate physicochemical properties of the compounds with their biological activities. ijper.org Furthermore, spectroscopic techniques like NMR, IR, and mass spectrometry, along with X-ray crystallography, are crucial for unambiguously confirming the structures of synthesized derivatives, which is a prerequisite for reliable SAR analysis. nih.govmdpi.com

Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity

The biological activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and any associated aromatic systems.

Qualitative Analysis: Qualitative SAR analysis reveals general trends in activity based on structural changes. For instance, in the context of antimicrobial activity, the introduction of electron-withdrawing groups like nitro (NO₂) and halogens (Cl, Br, F) often enhances potency. nih.govmdpi.com The amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic components, can facilitate penetration of bacterial cell membranes, leading to cell disruption. globalresearchonline.net In anticancer applications, SAR studies have shown that the presence of a hydroxyl group on an associated benzene (B151609) ring can enhance activity, while a fluorine group may decrease it. ijper.org Similarly, for anticonvulsant activity, electron-withdrawing groups on a phenyl ring attached to the thiazole nucleus have been shown to result in higher seizure protection. mdpi.com

Quantitative Analysis: Quantitative analysis provides specific data, such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, which allow for a more precise understanding of substituent effects. For example, studies on thiazole derivatives as tubulin polymerization inhibitors have demonstrated that specific substitutions can lead to potent cytotoxic activity against various human cancer cell lines. nih.gov

Below is a data table summarizing the cytotoxic activity of selected 2,4-disubstituted thiazole derivatives against the HeLa cancer cell line.

| Compound | Substituent (R) | IC₅₀ (µM) against HeLa |

| 5c | 4-Cl | 3.35 ± 0.2 |

| 7c | 4-Cl | 4.63 ± 0.2 |

| 8 | - | 6.15 ± 0.3 |

| 9a | H | 7.32 ± 0.4 |

| 9b | 5-Cl | 8.16 ± 0.4 |

| Combretastatin (B1194345) A-4 | Reference Drug | 4.87 ± 0.2 |

This table is generated based on data from a study on 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors. nih.gov

Another example is the evaluation of pyrazolyl–thiazole derivatives for antimicrobial activity, where MIC values indicate the potency of different substitutions.

| Compound | Substituent (R) | MIC (µg mL⁻¹) against Bacillus subtilis |

| 7b | 4-NO₂ | 31.25 |

| 7c | 3-NO₂ | 31.25 |

| 7d | 4-Cl | 15.63 |

| 7g | 4-F | 15.63 |

This table is generated based on data from a study on the antimicrobial activity of pyrazolyl–thiazole derivatives. nih.gov

These quantitative results underscore the significant impact that specific substituents, such as halogens, have on biological potency.

Conformational Determinants Influencing Molecular Interactions

The three-dimensional conformation of thiazole derivatives is a critical factor governing their interaction with biological targets. The thiazole ring itself can influence the conformational properties of adjacent molecular fragments.

Studies on thiazole-amino acid hybrids have shown that the thiazole ring can participate in the formation of intramolecular hydrogen bonds, such as an N–H⋯NTZL bond between an amide hydrogen and the thiazole nitrogen atom. nih.gov These interactions stabilize specific conformations, such as the semi-extended β2 conformation, which can be crucial for biological activity. nih.gov The planarity between the thiazole ring and adjacent aromatic rings is another important conformational feature. X-ray crystallography has shown that in some derivatives, the thiazole and an adjacent aromatic ring can be virtually coplanar, which may facilitate optimal binding to a planar pocket in a target protein. mdpi.com The flexibility or rigidity conferred by different linkers and substituents also plays a key role in determining the molecule's ability to adopt the bioactive conformation required for interaction with its target.

Identification of Key Pharmacophoric Features for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For thiazole derivatives, the thiazole ring itself is often a central pharmacophoric element. researchgate.netnih.gov

Anticancer Activity (Tubulin Inhibitors): For thiazole derivatives designed as tubulin polymerization inhibitors, a key pharmacophoric feature is often a 4-(3,4,5-trimethoxyphenyl) moiety attached to the thiazole ring. nih.govresearchgate.net This group mimics the trimethoxyphenyl ring of known tubulin inhibitors like combretastatin A-4. The thiazole acts as a linker and a hydrogen bond acceptor/donor scaffold.

Antimicrobial Activity: The pharmacophoric requirements for antimicrobial activity often include the thiazole core coupled with specific substituents that enhance membrane permeability or inhibit essential bacterial enzymes. The presence of electron-withdrawing groups and additional heterocyclic rings, such as pyrazole (B372694) or triazole, are identified as important features. nih.govnih.gov For instance, a 3-phenylthiazole-2(3H)-thione group has been associated with potent activity against S. aureus. nih.gov

Vascular Adhesion Protein-1 (VAP-1) Inhibition: In the design of VAP-1 inhibitors, a hybrid pharmacophore model was used to identify key features. This involved combining elements from different known inhibitors to create novel thiazole derivatives with high affinity and specificity for the target enzyme. nih.gov

The identification of these key features through comprehensive SAR studies is essential for the rational design of new derivatives of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine with improved therapeutic profiles.

Computational Chemistry and Theoretical Investigations of 2 5 Methyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

There is currently no specific published research applying Density Functional Theory (DFT) to elucidate the structural and electronic properties of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine .

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of medicinal and computational chemistry, DFT is frequently employed to understand the fundamental properties of molecules. For thiazole (B1198619) derivatives in general, DFT studies have been used to perform a range of analyses.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

No specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for This compound has been found in the reviewed literature. Such an analysis would be critical for understanding the compound's reactivity, kinetic stability, and electron-donating or -accepting capabilities.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Similarly, there are no available studies that report the theoretical prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies, for This compound using DFT methods. These theoretical predictions are invaluable for complementing experimental data and aiding in the structural characterization of novel compounds.

Geometrical Optimization and Vibrational Mode Characterization

A detailed geometrical optimization and characterization of the vibrational modes of This compound through DFT calculations have not been documented. This type of analysis provides insights into the most stable three-dimensional conformation of the molecule and the nature of its atomic vibrations.

Molecular Docking Simulations for Ligand-Target Interactions

The scientific literature lacks specific molecular docking studies for This compound . Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for understanding how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Macromolecules

There are no published predictions of the binding modes or binding affinities of This compound with any specific biological macromolecules. Such studies would be essential for identifying potential therapeutic targets and for the rational design of more potent analogs.

Elucidation of Specific Ligand-Protein Interaction Networks

Consequently, without molecular docking studies, the specific ligand-protein interaction networks for This compound remain unelucidated. This includes details on potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that would stabilize the ligand within the active site of a protein.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the flexibility of a molecule and its behavior when interacting with biological targets like proteins. nih.gov

Analysis of Molecular Flexibility and Conformational Ensembles

There is a lack of specific studies in the available literature that have performed molecular dynamics simulations to analyze the molecular flexibility and conformational ensembles of this compound. Such studies would involve simulating the molecule in different environments (e.g., in a vacuum, in water) to understand how its three-dimensional shape changes over time. This would reveal the most stable conformations and the energy barriers between them. While general principles of conformational analysis can be applied, specific data from simulations on this compound are not published.

Dynamic Behavior of Protein-Ligand Complexes

Similarly, there are no specific reports on the dynamic behavior of protein-ligand complexes involving this compound. This type of analysis is crucial for understanding how a potential drug molecule binds to its target protein and how the complex behaves over time. uzh.ch While studies on other thiazole derivatives have explored their interactions with various protein targets, the specific interactions and dynamic properties of this compound within a protein binding site have not been detailed in the literature. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Virtual Screening

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Virtual screening uses computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

Selection and Calculation of Molecular Descriptors

No QSAR studies that specifically include this compound in their dataset and provide a list of calculated molecular descriptors were found in the available literature. Molecular descriptors are numerical values that characterize the properties of a molecule, such as its size, shape, and electronic properties. nih.gov In a typical QSAR study of thiazole derivatives, a range of descriptors would be calculated to capture the structural variations within the series and their potential influence on biological activity. laccei.orgresearchgate.net

Table 1: Representative Molecular Descriptors Typically Used in QSAR Studies of Thiazole Derivatives

| Descriptor Category | Example Descriptors | Description |

| Topological | Molecular Connectivity Indices (e.g., ¹χ, ²χ) | Describe the branching and connectivity of the molecule. |

| Wiener Index | Represents the sum of distances between all pairs of atoms. | |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Molecular Volume (MV) | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Molar Refractivity (MR) | Related to the volume and polarizability of the molecule. |

Note: This table represents a general set of descriptors used for QSAR studies of heterocyclic compounds and is not based on a specific study of this compound.

Development of Predictive Models for Biological Activity

Given the absence of specific QSAR studies on this compound, there are no predictive models for its biological activity. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities. pensoft.net A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that relates the molecular descriptors to the activity. nih.gov

Biological Activity and Molecular Mechanisms of 2 5 Methyl 1,3 Thiazol 2 Yl Ethan 1 Amine Derivatives in Vitro Research

Identification and Characterization of Molecular Targets (In Vitro)

The thiazole (B1198619) scaffold is a key component in a variety of biologically active molecules, and its derivatives have been the subject of extensive research to identify their molecular targets. mdpi.com In vitro studies on various 2-aminothiazole (B372263) derivatives have revealed their potential to interact with a range of biological macromolecules, leading to effects such as anticancer and antimicrobial activities. mdpi.com

For instance, derivatives of 5-methylthiazole (B1295346) have been investigated for their anti-inflammatory properties. One study identified cyclooxygenase-1 (COX-1) as the primary molecular target for a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives. mdpi.comnih.gov These compounds exhibited selective inhibitory activity against COX-1 over COX-2 and lipoxygenase (LOX), with the residue Arg 120 in the COX-1 active site being identified as crucial for their activity. mdpi.comnih.gov

In the context of anticancer research, certain thiazole derivatives have been found to target tubulin, a key protein involved in microtubule formation and cell division. nih.govnih.gov Molecular docking studies have further elucidated the interaction of these derivatives with the colchicine (B1669291) binding site of tubulin. nih.gov Additionally, some thiazole-containing compounds have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme. mdpi.comnih.gov

While direct studies on the specific molecular targets of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine derivatives are not extensively detailed in the available literature, the research on related thiazole compounds provides a strong basis for potential molecular interactions. The thiazole ring is known to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to target proteins and enzymes.

Table 1: Identified Molecular Targets of Thiazole Derivatives (In Vitro)

| Derivative Class | Molecular Target | Biological Activity | Reference |

|---|---|---|---|

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Cyclooxygenase-1 (COX-1) | Anti-inflammatory | mdpi.comnih.gov |

| Thiazole-naphthalene derivatives | Tubulin | Anticancer | nih.gov |

| Thiazolyl-triazole Schiff bases | DNA Gyrase | Antibacterial | mdpi.com |

Enzyme Inhibition Studies and Mechanistic Insights (In Vitro)

The inhibitory effects of thiazole derivatives on various enzymes are a significant area of in vitro research, providing insights into their mechanisms of action.

Inhibition of Specific Enzymes (e.g., DNA Gyrase, β-Ketoacyl-ACP Synthase)

DNA Gyrase:

DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a validated target for antibacterial agents. acs.org Several studies have demonstrated the potential of thiazole derivatives to inhibit this enzyme. For example, a series of thiazolyl-triazole Schiff bases were evaluated for their inhibitory activity against DNA gyrase from Listeria monocytogenes. Molecular docking studies suggested that these compounds bind to the gyrA and gyrB subunits of the enzyme, with some derivatives showing more potent inhibition than the reference drug ciprofloxacin. mdpi.com The isosteric replacement of the 3-carboxyl group of quinolones with an amino-thiazolic fragment has been a strategy to develop new DNA gyrase inhibitors with improved properties. mdpi.com Hybrid molecules combining thiazole and chalcone (B49325) motifs have also been investigated as DNA gyrase B inhibitors. nih.gov

β-Ketoacyl-ACP Synthase:

β-Ketoacyl-acyl carrier protein (ACP) synthase (KAS) is a key enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics. nih.gov Thiolactomycin (B1682310), a natural product containing a thiolactone ring, is a known inhibitor of β-ketoacyl-ACP synthases. nih.gov Research on thiazole derivatives has also explored their potential as inhibitors of KAS enzymes. For instance, some 2-aminothiazole-based compounds have been studied for their activity against β-Ketoacyl-ACP Synthase mtFabH. mdpi.com While direct inhibitory data for this compound derivatives on this enzyme is limited, the broader class of thiazole derivatives has shown promise. The inhibition mechanism often involves the molecule mimicking a natural substrate or binding to the active site, thereby blocking the enzyme's function. nih.govescholarship.org

Kinetic and Mechanistic Analysis of Enzyme Inhibition

The kinetic and mechanistic analysis of enzyme inhibition by thiazole derivatives provides a deeper understanding of their mode of action. For instance, the inhibition of β-ketoacyl-ACP synthase by thiolactomycin has been shown to be competitive with respect to malonyl-ACP, indicating that it binds to the same active site. nih.gov Structural studies have revealed that thiolactomycin mimics the binding of the natural substrate, forming key hydrogen bonds with catalytic histidine residues in the enzyme's active site. nih.gov

In the case of DNA gyrase inhibitors, molecular dynamics simulations of hybrid chalcone-thiazole derivatives have been used to understand the binding interactions within the active site of DNA gyrase B. nih.gov These computational studies help in predicting the stability of the enzyme-inhibitor complex and identifying key amino acid residues involved in the interaction. nih.gov For some benzothiazole-based DNA gyrase inhibitors, it has been shown that they act as ATP-competitive inhibitors, binding to the ATP-binding site of the GyrB subunit. acs.org

Receptor Binding and Signaling Pathway Modulation (In Vitro)

The interaction of thiazole derivatives with various receptors and their subsequent modulation of signaling pathways are key aspects of their in vitro biological activity.

Research has shown that N-(thiazol-2-yl)-benzamide analogs can act as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov In vitro studies using two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov Further characterization of analogs like N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) revealed that they act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. nih.gov These antagonists were found to be selective for ZAC, showing no significant activity at other Cys-loop receptors like 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. nih.gov

The binding affinity and functional properties of these N-(thiazol-2-yl)-benzamide analogs at the ZAC receptor have been quantified, as shown in the table below.

Table 2: Functional Properties of N-(thiazol-2-yl)-benzamide Analogs at the Zinc-Activated Channel (ZAC) nih.gov

| Compound | IC50 (μM) | pIC50 ± S.E.M. | Hill Coefficient (nH ± S.E.M.) |

|---|---|---|---|

| 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester) | 10 ± 1 | 5.0 ± 0.04 | 1.1 ± 0.1 |

| 2b (N-(4-tert-butylthiazol-2-yl)-2-chlorobenzamide) | 2.8 ± 0.4 | 5.6 ± 0.06 | 1.1 ± 0.2 |

| 3f (2-chloro-N-(4-(trifluoromethyl)thiazol-2-yl)benzamide) | 14 ± 2 | 4.9 ± 0.06 | 1.0 ± 0.2 |

| 4c (3-fluoro-N-(4-(p-tolyl)thiazol-2-yl)benzamide) | 1.6 ± 0.1 | 5.8 ± 0.03 | 1.5 ± 0.1 |

| 5a (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) | 1.1 ± 0.1 | 6.0 ± 0.04 | 1.3 ± 0.1 |

In the context of cancer research, certain thiazole derivatives have been shown to modulate signaling pathways involved in cell proliferation and survival. For example, some derivatives have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is often hyperactivated in cancer cells. nih.gov

Cellular and Subcellular Interaction Mechanisms (In Vitro)

The in vitro investigation of how this compound derivatives interact with cellular and subcellular components provides crucial insights into their biological effects, particularly in the context of cancer research.

Interference with Microtubule Dynamics and Cell Cycle Arrest

Interference with Microtubule Dynamics:

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, and are a key target for anticancer drugs. nih.gov Several studies have demonstrated that thiazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.govacs.orgnih.govfrontiersin.org

A novel series of thiazole-naphthalene derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. One of the most active compounds from this series demonstrated significant inhibition of tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the standard drug colchicine (IC50 = 9.1 µM). nih.gov Molecular modeling studies indicated that this compound binds effectively to the colchicine binding site of tubulin. nih.gov

Similarly, a series of 2,4-disubstituted thiazole derivatives were identified as potent inhibitors of tubulin polymerization, with some compounds showing IC50 values superior to the reference drug combretastatin (B1194345) A-4. acs.orgnih.gov The mechanism of action involves the disruption of the dynamic equilibrium of microtubule formation, which is critical for mitotic spindle formation and chromosome segregation during cell division. nih.govfrontiersin.org

Table 3: Tubulin Polymerization Inhibition by Thiazole Derivatives nih.govacs.orgnih.gov

| Derivative Class | Compound Example | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-naphthalene | Compound 5b | 3.3 | nih.gov |

| 2,4-Disubstituted Thiazole | Compound 7c | 2.00 ± 0.12 | acs.orgnih.gov |

| 2,4-Disubstituted Thiazole | Compound 9a | 2.38 ± 0.14 | acs.orgnih.gov |

| Reference Drug | Colchicine | 9.1 | nih.gov |

Cell Cycle Arrest:

The disruption of microtubule dynamics by thiazole derivatives often leads to cell cycle arrest, typically at the G2/M phase. nih.gov This is a common mechanism for many anticancer agents that target tubulin. By arresting cells in mitosis, these compounds can trigger apoptosis or programmed cell death.

In vitro studies on human breast cancer cells (MCF-7) treated with a potent thiazole-naphthalene derivative showed a significant increase in the percentage of cells in the G2/M phase of the cell cycle. nih.gov Similarly, other thiazole derivatives have been reported to induce G2/M phase arrest in various cancer cell lines. nih.govresearchgate.net For example, ethanolic extracts containing certain compounds have been shown to cause G2/M arrest in triple-negative breast cancer cells (MDA-MB-231) by altering the levels of cell cycle regulatory proteins. nih.gov Some thiazolide compounds have also been reported to induce G1 cell cycle arrest in colorectal cancer cells. researchgate.net

The ability of these compounds to halt the cell cycle at critical checkpoints prevents the proliferation of cancer cells and is a key indicator of their potential as therapeutic agents.

Induction of Apoptotic Pathways in Specific Cell Lines

Derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is a critical mechanism for their anticancer activity. Studies have demonstrated that certain bis-thiazole derivatives can trigger significant apoptotic cell death, with one compound inducing apoptosis in 82.76% of treated ovarian cancer (KF-28) cells. frontiersin.org This was associated with an arrest of the cell cycle in the G1 phase. frontiersin.org

The molecular basis for this apoptosis induction involves the modulation of key regulatory proteins. In KF-28 cells treated with specific bis-thiazole compounds, there is an observed upregulation of pro-apoptotic genes such as Bax and Puma. frontiersin.org Concurrently, a downregulation of the anti-apoptotic gene Bcl-2 has been noted, indicating that the mitochondrial-dependent pathway of apoptosis is activated. frontiersin.org Further research has shown that phthalimide (B116566) derivatives incorporating a 1,3-thiazole structure can also induce apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity in cancer cells. nih.gov The cytotoxic effects of these compounds are believed to be linked to their ability to trigger apoptosis. nih.gov

Some thiazole derivatives have also been found to cause cell cycle arrest at the G1/S phase, leading to an accumulation of cancer cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com For instance, one derivative increased the percentage of early and late apoptosis in MCF-7 breast cancer cells from 0.51% and 0.29% in untreated cells to 22.39% and 9.51%, respectively, in treated cells. mdpi.com

Antimicrobial Activity and Mechanisms (In Vitro)

The antimicrobial properties of this compound derivatives have been extensively studied, demonstrating a broad spectrum of activity against various pathogens.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

Thiazole derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net Their amphiphilic nature is thought to facilitate their integration into bacterial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com The antibacterial effect of these derivatives is often more pronounced against Gram-positive bacteria. researchgate.net

Research has highlighted that the substitution pattern on the thiazole ring plays a crucial role in determining the antibacterial potency. For example, the presence of an oxygen link to the thiazole ring may enhance its inhibitory activity. researchgate.net In one study, novel thiazole derivatives exhibited significant inhibitory effects on Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) ranging from 50-200 µg/ml and 25-100 µg/ml, respectively. researchgate.net However, these same derivatives showed no inhibitory effect on Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net Other studies have reported that certain thiazole derivatives possess potent activity against various bacteria, with some compounds showing better activity than reference drugs. biointerfaceresearch.com

| Bacterial Strain | Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Novel Thiazole Derivative | 50-200 | researchgate.net |

| Streptococcus agalactiae | Novel Thiazole Derivative | 25-100 | researchgate.net |

| Pseudomonas aeruginosa | Novel Thiazole Derivative | No inhibitory effect | researchgate.net |

| Klebsiella pneumoniae | Novel Thiazole Derivative | No inhibitory effect | researchgate.net |

Antifungal Mechanisms

The antifungal activity of this compound derivatives has been demonstrated against a range of fungal pathogens. nih.govnih.gov The proposed mechanism of action involves interference with the fungal cell wall or cell membrane structure. nih.gov

One study investigating newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives reported very strong antifungal effects against clinical isolates of Candida albicans. nih.gov The MIC values for these compounds ranged from 0.008 to 7.81 µg/mL, with minimum fungicidal concentration (MFC) values being 2- to 4-fold higher. nih.gov The high lipophilicity of these derivatives was correlated with their potent antifungal activity. nih.gov Another study highlighted that certain thiazole derivatives displayed high activity that surpassed that of the standard antibiotic used. nih.gov

| Derivative Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | 0.008–7.81 | 0.015–31.25 | nih.gov |

Antitubercular Activity and Target Identification

Derivatives of this compound have emerged as promising agents against Mycobacterium tuberculosis. nih.gov The 2-aminothiazole moiety is structurally similar to thiolactomycin, a known anti-TB agent that inhibits mycolic acid biosynthesis. nih.gov

In a study evaluating acetylene-containing 2-(2-hydrazinyl) thiazole derivatives, several compounds inhibited the growth of the H37Rv strain of Mycobacterium tuberculosis with MIC values ranging from 50 to 100 µg/ml. nih.gov In silico studies suggest that these compounds may target the β-Ketoacyl-ACP Synthase (KasA) protein, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov The interactions observed between the compounds and the KasA protein were similar to those of known inhibitors like thiolactomycin and rifampicin. nih.gov

Antitumor Activity and Cytotoxic Mechanisms (In Vitro)

The antitumor potential of this compound derivatives has been a significant area of research, with numerous studies demonstrating their cytotoxic effects on various cancer cell lines.

Cytotoxicity Evaluation in Human Cancer Cell Lines

A wide array of thiazole derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines. The MTT assay is a commonly used method for these evaluations.

In one study, novel bis-thiazole derivatives exhibited remarkable cytotoxic activities. frontiersin.orgnih.gov For instance, compound 5c showed a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line, while compound 5f had an IC50 of 6 nM against the KF-28 ovarian cancer cell line. frontiersin.orgnih.gov Another investigation into thiazole–amino acid hybrid derivatives found that several compounds displayed good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values ranging from 2.07 to 8.51 μM. nih.gov

Furthermore, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed promising antiproliferative activity. mdpi.com One of these derivatives, compound 4c, was found to be the most active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 liver cancer cells. mdpi.com

| Cell Line | Derivative Type | IC50 | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | Bis-thiazole (Compound 5c) | 0.6 nM | frontiersin.orgnih.gov |

| KF-28 (Ovarian Cancer) | Bis-thiazole (Compound 5f) | 6 nM | frontiersin.orgnih.gov |

| A549 (Lung Cancer) | Thiazole–amino acid hybrid | 2.07–8.51 μM | nih.gov |

| HeLa (Cervical Cancer) | Thiazole–amino acid hybrid | 2.07–8.51 μM | nih.gov |

| MCF-7 (Breast Cancer) | Thiazole–amino acid hybrid | 2.07–8.51 μM | nih.gov |

| MCF-7 (Breast Cancer) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | 2.57 ± 0.16 µM | mdpi.com |

| HepG2 (Liver Cancer) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | 7.26 ± 0.44 µM | mdpi.com |

Analysis of Cell Death Pathways (e.g., Apoptosis)

Derivatives of this compound have been the subject of extensive in vitro research to elucidate their mechanisms of cytotoxicity, with a significant focus on their ability to induce programmed cell death, or apoptosis, in cancer cells. acs.org Apoptosis is a critical pathway for eliminating malignant cells, and compounds that can trigger this process are promising candidates for anticancer drug development. semanticscholar.orgnih.gov Studies have revealed that these thiazole derivatives can initiate apoptosis through various molecular mechanisms, primarily involving the activation of caspase cascades and the modulation of proteins in the Bcl-2 family, which are central to the mitochondrial pathway of apoptosis. acs.orgnih.govfrontiersin.org

The induction of apoptosis by these compounds is often confirmed through a variety of cellular and molecular assays. For instance, research on a series of novel arylidene-hydrazinyl-thiazoles demonstrated their potential to induce apoptosis by showing increased caspase-3/7 activity, a key executioner in the apoptotic pathway. acs.org This activation was accompanied by a loss of mitochondrial membrane potential and changes in the expression of crucial regulatory genes, specifically the downregulation of the anti-apoptotic Bcl-2 gene and the upregulation of the pro-apoptotic Bax gene. acs.orgnih.gov This evidence strongly points to the involvement of the intrinsic, or mitochondrial-dependent, apoptotic pathway. nih.gov

Further investigations into other thiazole analogs have reinforced these findings. For example, certain thiazole-2-acetamide derivatives were found to activate not only the executioner caspase-3 but also the initiator caspase-9. frontiersin.org The activation of caspase-9 is a hallmark of the mitochondrial pathway, occurring after the release of cytochrome c from the mitochondria into the cytoplasm. frontiersin.org The same study also observed an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2, further solidifying the role of this pathway. frontiersin.org Similarly, specific bis-thiazole derivatives were shown to upregulate pro-apoptotic genes like bax and puma while downregulating the anti-apoptotic Bcl-2 gene. nih.gov

The efficacy of these derivatives in inducing apoptosis has been quantified in several studies. One investigation found that compound 5f , a bis-thiazole derivative, induced apoptotic cell death in 82.76% of treated KF-28 ovarian cancer cells. nih.gov Another study on a thiazole derivative, 4c , demonstrated a significant increase in both early and late apoptosis in MCF-7 breast cancer cells. mdpi.com Compared to untreated control cells, which showed 0.51% early and 0.29% late apoptosis, cells treated with compound 4c exhibited 22.39% early and 9.51% late apoptosis. mdpi.com

The tables below summarize the findings from various in vitro studies on the apoptotic effects of these thiazole derivatives.

Table 1: Effect of Thiazole Derivatives on Apoptotic Markers

| Compound | Cell Line | Key Apoptotic Events Observed | Source |

|---|---|---|---|

| 4m, 4n, 4r | BxPC-3, MOLT-4, MCF-7 | Increased caspase-3/7 activity, loss of mitochondrial membrane potential, modulation of Bcl2 and Bax gene expression. | acs.org |

| 5a, 5b, 5f | KF-28 | Upregulation of pro-apoptotic genes (bax, puma); downregulation of anti-apoptotic gene (Bcl-2). | nih.gov |

| 3b, 3e | HL-60(TB) | Increased total apoptotic activity and elevated levels of caspase-3. | nih.gov |

| 10a, 10o, 13d | MDAMB-231 | Activation of caspases 3 and 9, upregulation of Bax, downregulation of Bcl2. | frontiersin.org |

| 4c | MCF-7 | Significant increase in the percentage of cells in early and late apoptosis. | mdpi.com |

Table 2: Quantitative Analysis of Apoptosis Induction by Thiazole Derivatives

| Compound | Cell Line | Parameter Measured | Result | Source |

|---|---|---|---|---|

| 5f | KF-28 | Apoptotic Cell Death | 82.76% | nih.gov |

| 4c | MCF-7 | Early Apoptosis | Increase from 0.51% (control) to 22.39% | mdpi.com |

| 4c | MCF-7 | Late Apoptosis | Increase from 0.29% (control) to 9.51% | mdpi.com |

| 10a | MDAMB-231 | Caspase-9 Level | 1.60 ng/mL | frontiersin.org |

| 13d | MDAMB-231 | Caspase-9 Level | 1.50 ng/mL | frontiersin.org |

| 10o | MDAMB-231 | Caspase-9 Level | 0.90 ng/mL | frontiersin.org |

These collective findings underscore the role of this compound derivatives as potent inducers of apoptosis in cancer cells. The consistent implication of the mitochondrial pathway, characterized by the activation of initiator and executioner caspases and the critical modulation of Bcl-2 family proteins, highlights a primary mechanism through which these compounds exert their cytotoxic effects.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine, providing detailed information about the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The proton on the thiazole (B1198619) ring (H-4) is expected to appear in the aromatic region. The ethylamine (B1201723) side chain protons would present as two distinct multiplets, corresponding to the methylene (B1212753) group adjacent to the thiazole ring and the methylene group bearing the amine. The methyl group attached to the thiazole ring would appear as a singlet in the upfield region. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-C2 | - | 168 - 172 |

| Thiazole-C4 | 6.8 - 7.2 | 110 - 115 |

| Thiazole-C5 | - | 145 - 150 |

| CH₃ | 2.3 - 2.5 | 15 - 20 |

| CH₂ (adjacent to thiazole) | 3.0 - 3.3 | 35 - 40 |

| CH₂ (adjacent to NH₂) | 2.8 - 3.1 | 40 - 45 |

| NH₂ | 1.5 - 3.0 (broad) | - |

Note: These are predicted values based on known data for similar structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺), which would then undergo characteristic fragmentation. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine is a common fragmentation pathway for amines, which would result in the loss of a CH₂NH₂ radical.

Cleavage of the ethylamine side chain: The bond between the thiazole ring and the ethylamine side chain could break, leading to the formation of a thiazole-containing fragment and an ethylamine fragment.

Ring fragmentation: The thiazole ring itself can undergo fragmentation, although this is often less favorable than the cleavage of side chains.

The predicted collision cross section (CCS) values for adducts of a similar compound, 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine, have been calculated, which can aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 142 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₂NH₂]⁺ |

| 97 | [C₄H₄NS]⁺ (Methylthiazole ring) |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization energy and the specific mass spectrometer used. mdpi.comamericanelements.comnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, thiazole ring, and alkyl groups.

The key vibrational modes and their expected frequencies are:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. rsc.org

C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching from the thiazole ring may appear at slightly higher wavenumbers, typically above 3000 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to appear in the 1650-1450 cm⁻¹ region. rsc.orgmdpi.com

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region. rsc.org

C-N Stretching: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range. mdpi.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | ~3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| C=N Stretch (thiazole) | ~1620 | Medium |

| N-H Bend | 1650 - 1580 | Medium |

| C=C Stretch (thiazole) | ~1500 | Medium |

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment and sample preparation. researchgate.netthermofisher.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique that can provide the absolute three-dimensional structure of a molecule in its crystalline state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, obtaining a suitable crystal would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule.

This technique is particularly valuable for confirming the substitution pattern on the thiazole ring and the stereochemistry of the molecule if chiral centers were present. While the synthesis of thiazole derivatives is well-established, X-ray crystallography provides the ultimate proof of structure. nih.gov As of the latest search, there is no publicly available crystal structure for this compound in the Cambridge Structural Database. However, the technique remains a gold standard for structural verification should a suitable crystal be obtained. researchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the separation, identification, and quantification of compounds. For an amine-containing compound like this, reverse-phase HPLC is a common approach. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter to control the ionization state of the amine and achieve good peak shape and retention. Detection is typically performed using a UV detector, as the thiazole ring is a chromophore. d-nb.inforesearchgate.netnih.gov For trace analysis of amines, pre-column derivatization with reagents like o-phthaldiadehyde (OPA) or phenylisothiocyanate (PITC) can be used to enhance detection by fluorescence or UV, respectively. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile and thermally stable compounds, GC-MS is an excellent method for purity assessment and identification of impurities. Given the primary amine functionality, derivatization may be necessary to improve the compound's volatility and chromatographic behavior, and to prevent peak tailing. thermofisher.comresearchgate.net Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Table 4: General Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reverse-phase (e.g., C18, 5 µm) | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol | UV or Fluorescence (with derivatization) |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (EI) |

Note: Specific conditions would need to be optimized for the particular sample and analytical goals.

Future Research Directions and Interdisciplinary Perspectives for 2 5 Methyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Development of Novel and Efficient Synthetic Methodologies

While classical methods like the Hantzsch reaction are widely used for synthesizing thiazole (B1198619) derivatives, future research must focus on developing more efficient, high-yield, and versatile synthetic strategies. nih.govderpharmachemica.com The pursuit of novel methodologies is crucial for creating diverse chemical libraries based on the 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine framework.

Key areas for future development include:

One-Pot and Multi-Component Reactions: Designing single-step or multi-component reactions can significantly improve efficiency by reducing the number of purification steps and saving time and resources. mdpi.com

Catalytic Systems: Exploring new catalytic systems can enable milder reaction conditions and provide access to previously inaccessible derivatives.

Flow Chemistry and Microwave-Assisted Synthesis: These modern techniques can accelerate reaction times, improve yields, and allow for safer and more scalable production of thiazole compounds.

Green Chemistry Approaches: The development of synthetic routes that use environmentally benign solvents and reagents is a critical goal for sustainable pharmaceutical manufacturing.

Recent research has demonstrated the synthesis of structurally diverse thiazoles through the reaction of α-haloketones with various thioamides and thiosemicarbazones, highlighting the adaptability of the thiazole core to different synthetic pathways. derpharmachemica.commdpi.comsemanticscholar.org The synthesis of compounds containing multiple thiazole rings has also been shown to enhance therapeutic activities, suggesting a promising avenue for derivatizing the parent compound. nih.gov

Integration of Advanced Computational Approaches for De Novo Design